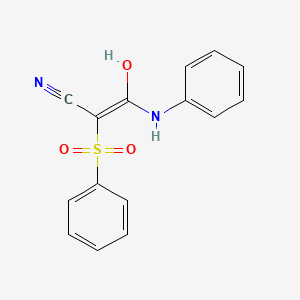

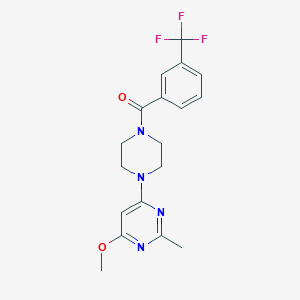

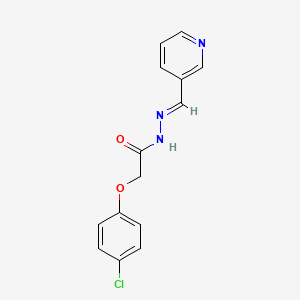

3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives closely related to "3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile" involves complex reactions where the phenylsulfonyl and phenylamino groups play crucial roles in the molecule's reactivity and final properties. For example, substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have been synthesized to explore their inhibitory activity, showcasing the importance of the structural arrangement for biological activity (Niwata et al., 1997).

Molecular Structure Analysis

The molecular structure of related compounds indicates significant interactions, such as hydrogen bonds and C-H...O interactions, contributing to the stability and reactivity of these molecules. Studies have shown that these interactions form a three-dimensional network, critical for understanding the compound's chemical behavior and its potential applications (Gerkin, 2000).

Chemical Reactions and Properties

The chemical reactivity of related compounds often involves hydrolysis and cyclization reactions, highlighting the importance of the functional groups in determining the pathway and products of these reactions. For instance, the hydrolysis of alkoxy(aryl)(phenyl)-λ^6^-sulfanenitriles showcases the influence of these groups on reaction kinetics and mechanisms (Yoshimura et al., 2000).

Applications De Recherche Scientifique

Synthesis and Chemical Modifications

Chemical synthesis and modifications of compounds are essential for exploring their potential applications. For example, the synthesis of phosphonic acids demonstrates the importance of functional groups in drug development, material science, and analytical chemistry. Phosphonic acids are used in various fields due to their structural analogy with phosphate, bioactive properties, and application in supramolecular materials (Sevrain et al., 2017). Similarly, compounds with hydroxyl, sulfonyl, and nitrile groups are investigated for modifications to enhance their chemical properties and applicability in different research fields.

Biological Activities

Chalcones, a class of compounds with structural similarities to the given chemical, exhibit a broad spectrum of biological activities. Their antioxidant, anti-inflammatory, and potential anticancer properties are subjects of ongoing research. Natural chalcones bearing specific functional groups have been isolated and studied for their biological activities, highlighting the importance of structural features in medicinal chemistry (Zhai, Sun, & Sang, 2022).

Material Science and Environmental Applications

In material science, the modification of polymers for specific applications, such as nanofiltration membranes, is a significant research area. Polyethersulfone (PES) membranes are modified to increase hydrophilicity and improve performance in water treatment processes (Bruggen, 2009). Compounds with sulfonyl groups play a crucial role in these modifications, illustrating the utility of chemical functionalities in environmental engineering.

Propriétés

IUPAC Name |

(E)-3-anilino-2-(benzenesulfonyl)-3-hydroxyprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c16-11-14(15(18)17-12-7-3-1-4-8-12)21(19,20)13-9-5-2-6-10-13/h1-10,17-18H/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCLCPVUPVQEGM-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

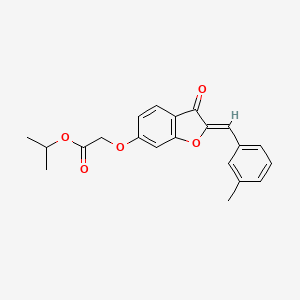

![Phenylmethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2498817.png)

![6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2498822.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2498823.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2498828.png)

![6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2498836.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2498838.png)